molecular formula C14H27NO4 B175674 Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 170229-04-6

Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No. B175674
M. Wt: 273.37 g/mol
InChI Key: VESIUBGFANGJAM-UHFFFAOYSA-N
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Description

“Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H27NO4 . It is used in the field of chemistry for various applications.


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two hydroxyethyl groups attached to the 4,4-positions of the ring . The carboxylate group is attached to the nitrogen of the piperidine ring, and a tert-butyl group is attached to the carboxylate group .


Physical And Chemical Properties Analysis

“Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate” is a compound with a molecular weight of 273.36800 . It has a density of 1.079 and a boiling point of 392.2ºC at 760 mmHg . The compound is likely to be a solid at room temperature, although the exact melting point is not available .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a significant intermediate in synthesizing biologically active compounds like crizotinib. This compound was synthesized through three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. Its structural confirmation was achieved through MS and 1 HNMR spectrum, demonstrating a total yield of 49.9% (Kong et al., 2016).

Key Intermediate in Drug Synthesis

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is recognized as the key intermediate of Vandetanib. Its synthesis involves steps like acylation, sulfonation, and substitution, starting from piperidin-4-ylmethanol. The structures were confirmed by MS and 1HNMR, and the synthetic method was optimized, yielding a total of 20.2% (Min Wang et al., 2015).

Molecular Structure Analysis

X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate provided insights into their molecular structure. These studies revealed the orientation of side chains and the molecular packing driven by strong O-H...O=C hydrogen bonds (Didierjean et al., 2004).

Synthesis of Small Molecule Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an essential intermediate for small molecule anticancer drugs. A high yield synthetic method for this compound was established through steps including nucleophilic substitution reaction, oxidation reaction, halogenation reaction, and elimination reaction. This method plays a crucial role in developing and optimizing anti-tumor inhibitors (Binliang Zhang et al., 2018).

Future Directions

The use of “Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate” and similar compounds in the development of PROTACs is a promising area of research . These compounds could potentially be used to degrade specific proteins within cells, offering a new approach to the treatment of various diseases.

properties

IUPAC Name

tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-13(2,3)19-12(18)15-8-4-14(5-9-15,6-10-16)7-11-17/h16-17H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESIUBGFANGJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571110
Record name tert-Butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate

CAS RN

170229-04-6
Record name tert-Butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate
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Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate
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Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate
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Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate
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Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate

Citations

For This Compound
2
Citations
加藤祐子 - 2014 - tsukuba.repo.nii.ac.jp
Motivated by the expected beneficial effects of sEH inhibitors as described in Chapter 1, I began to search for sEH inhibitors to serve as agents for treating hypertension without causing …
Number of citations: 3 tsukuba.repo.nii.ac.jp
加藤, 祐子, 活性相関と合成 - (No Title), 2014 - core.ac.uk
Motivated by the expected beneficial effects of sEH inhibitors as described in Chapter 1, I began to search for sEH inhibitors to serve as agents for treating hypertension without causing …
Number of citations: 0 core.ac.uk

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